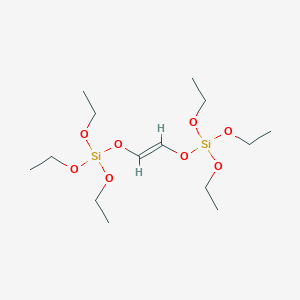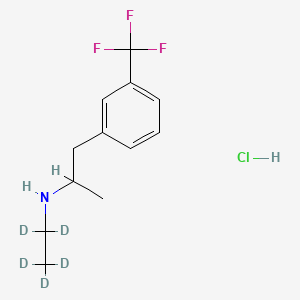
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a bromine atom, three 2,2-dimethylpropyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene typically involves the bromination of 1,3,5-tris(2,2-dimethylpropyl)benzene followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-hydroxy-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene or 2-amino-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene.
Reduction: Formation of 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones at the alkyl side chains.
Applications De Recherche Scientifique
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Tris(2,2-dimethylpropyl)-4-nitrobenzene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-nitrobenzene: Lacks the bulky alkyl groups, leading to different steric and electronic properties.
Uniqueness
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups along with bulky alkyl substituents. This combination of functional groups and steric hindrance imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
40572-23-4 |
|---|---|
Formule moléculaire |
C21H34BrNO2 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene |
InChI |
InChI=1S/C21H34BrNO2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23(24)25)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |
Clé InChI |
PJJTYFZOOMXAOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=C(C(=C1[N+](=O)[O-])CC(C)(C)C)Br)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)


![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)

![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)

![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
